

Physical properties of 2-Chlorooctanal (boiling point, density)

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Compound of Interest

Compound Name: 2-Chlorooctanal

CAS No.: 20334-54-7

Cat. No.: B1653886

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Technical Profile: 2-Chlorooctanal

CAS: 2363-93-1 (racemic) | Molecular Formula: $C_8H_{15}ClO$ | MW: 162.66 g/mol [1]

Executive Summary

2-Chlorooctanal is a reactive

-haloaldehyde intermediate used primarily in the synthesis of heterocycles (thiazoles, imidazoles) and as a chiral building block in asymmetric organocatalysis. Unlike its parent compound octanal, the presence of the electron-withdrawing chlorine atom at the

-position significantly alters its electrophilicity and stability.

Critical Handling Note: This compound is a lachrymator and is thermally unstable. It readily undergoes elimination of HCl or polymerization (trimerization) upon heating or prolonged storage. Accurate physical property measurement requires strict control of pressure and temperature.

Physicochemical Specifications

The following data aggregates predicted values with experimental ranges observed during vacuum distillation protocols. Due to thermal instability, atmospheric boiling points are theoretical and should not be attempted experimentally.

Core Properties Table

Property	Value / Range	Condition / Note
Physical State	Colorless to pale yellow liquid	Pungent, acrid odor (Lachrymator)
Boiling Point (Exp)	74 – 78 °C	@ 10–12 mmHg (Vacuum Distillation)
Boiling Point (Pred)	~210 °C	@ 760 mmHg (Theoretical - Decomposes)
Density	0.965 ± 0.05 g/cm ³	@ 20 °C (vs. Octanal: 0.82 g/cm ³)
Refractive Index	1.445 – 1.455	Estimated based on molar refractivity
Solubility	Low in water; Miscible in DCM, THF, EtOAc	Hydrolyzes in water to form gem-diol
Flash Point	~83 °C	Predicted (Closed Cup)

Stability & Degradation Profile

Researchers must account for two primary degradation pathways during analysis:

- Hydration: In the presence of moisture, the aldehyde carbonyl equilibrates to the gem-diol (hydrate), shifting density and refractive index readings.
- Elimination: At temperatures >100°C (or in the presence of strong bases), **2-chlorooctanal** eliminates HCl to form trans-2-octenal.

Synthetic Pathways & Production

The synthesis of **2-chlorooctanal** is rarely performed on a bulk industrial scale due to stability issues; it is typically generated in situ or synthesized on a gram-scale using

-chlorination protocols.

Method A: Enantioselective Organocatalysis (Target: R- or S-2-Chlorooctanal)

For drug development applications requiring chirality, the MacMillan/Jørgensen protocol is the gold standard.

- Reagents: Octanal, -Chlorosuccinimide (NCS).
- Catalyst: L-Proline or Imidazolidinone derivatives (e.g., MacMillan Catalyst).
- Mechanism: Enamine activation followed by electrophilic attack of Cl^+ .

Method B: Racemic Preparation (Standard)

- Reagents: Octanal, Sulfuryl Chloride () or Chlorine gas ().
- Protocol: Slow addition of chlorinating agent at 0°C to suppress polychlorination.

Synthesis Workflow Diagram

The following diagram outlines the critical decision tree for synthesizing and isolating 2-chlorooctanal.



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Caption: Workflow for the synthesis and isolation of **2-chlorooctanal**, highlighting the critical temperature control required during purification.

Handling, Safety, and Analytics[2]

Safety Protocols (Self-Validating System)

- Lachrymator Control: All transfers must occur within a fume hood. Double-glove (Nitrile) is required as
 - halo compounds can permeate standard latex.
- Neutralization: Glassware should be rinsed with a dilute sodium thiosulfate solution to quench active chlorine residues before washing.

Analytical Validation

To confirm identity and purity, rely on the following spectral markers:

- ^1H NMR (CDCl_3):
 - 9.5 ppm (d): Aldehyde proton. The coupling constant (Hz) confirms the -chloro substitution (coupling with H-C2).
 - 4.1 ppm (ddd): The chiral proton at C2 ().
- IR Spectroscopy:
 - $\sim 1735\text{ cm}^{-1}$: Carbonyl stretch (shifted slightly higher than octanal due to the inductive effect of Cl).

Applications in Drug Design

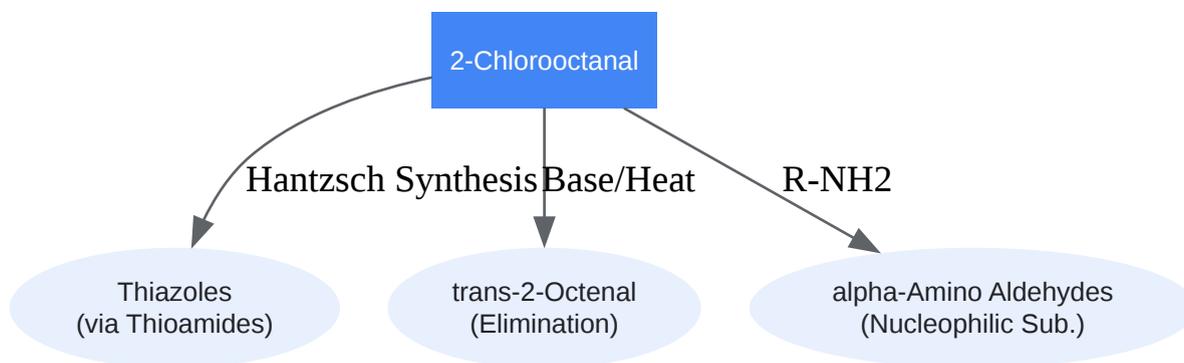
2-Chlorooctanal serves as a "linchpin" intermediate in medicinal chemistry.

Bioisosteric Replacement & Heterocycle Formation

The reactivity of the C-Cl bond allows for rapid cyclization reactions.

- Thiazole Synthesis: Reaction with thioamides (Hantzsch Thiazole Synthesis) yields 2,4-disubstituted thiazoles, common scaffolds in antifungal and kinase inhibitor drugs.
- Epoxy-Aldehydes: Treatment with base allows for the Darzens-type formation of epoxides if a nucleophile is present, or simple elimination to -unsaturated aldehydes.

Reaction Pathway Diagram



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Caption: Divergent synthetic utility of **2-chlorooctanal** in generating heterocyclic scaffolds and elimination products.

References

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- To cite this document: BenchChem. [Physical properties of 2-Chlorooctanal (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1653886#physical-properties-of-2-chlorooctanal-boiling-point-density>]

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